molecular formula C10H14ClF2N5 B12222607 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12222607
M. Wt: 277.70 g/mol
InChI Key: VFWFVBSTTOJFLQ-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a pyrazole-based compound featuring a difluoromethyl substituent on one pyrazole ring and methyl groups at the 1,5-positions of the second pyrazole. The hydrochloride salt formulation enhances its solubility and stability, making it suitable for pharmacological applications. Pyrazole derivatives are widely studied for their bioactivity, particularly in targeting enzymes and receptors such as G protein-coupled receptors (GPCRs) .

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-7-5-9(15-16(7)2)13-6-8-3-4-14-17(8)10(11)12;/h3-5,10H,6H2,1-2H3,(H,13,15);1H

InChI Key

VFWFVBSTTOJFLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by a series of functional group transformations to introduce the desired substituents. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reactions and reduce the overall production cost .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analog: 1,5-Disubstituted Pyrazole-3-amine Derivatives

Compound 5i (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide) shares a pyrazole core but differs in substituents, including methylsulfonyl and trifluoromethylphenyl groups. These substituents enhance hydrophobicity and electron-withdrawing effects compared to the difluoromethyl and methyl groups in the target compound. Molecular weight differences (595.25 for 5i vs. ~300–350 for the target compound) suggest divergent pharmacokinetic profiles .

Table 1: Structural Comparison
Compound Substituents (Pyrazole Rings) Molecular Weight Salt Form
Target Compound 1,5-dimethyl; 2-(difluoromethyl) ~300–350* Hydrochloride
5i Methylsulfonyl, trifluoromethylphenyl 595.25 None
SR142948A Dimethoxyphenyl, dimethylaminopropyl 683.25 Hydrochloride
SR48692 Quinolinyl, tricyclodecan-carboxylic acid 607.58 None

*Estimated based on structural analogs.

Functional Analog: GPCR-Targeting Pyrazole Derivatives

SR142948A and SR48692 (from GPCR studies) feature pyrazole cores but incorporate bulkier substituents like adamantane or quinolinyl groups. These modifications increase binding affinity to neurotensin receptors but reduce solubility compared to the target compound’s hydrochloride salt. The target compound’s difluoromethyl group may offer a balance between lipophilicity and metabolic stability, a critical factor in drug design .

Key Advantages and Limitations

  • Advantages: Hydrochloride salt enhances solubility; difluoromethyl group improves metabolic stability vs. non-fluorinated analogs.
  • Limitations : Lack of empirical data on receptor binding or toxicity limits conclusive comparisons.

Biological Activity

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C10H14ClF2N5
Molecular Weight: 277.70 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1=C(C=NN1C)NCC2=CC=NN2C(F)F.Cl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may act as an inhibitor of specific enzymes and receptors, which can lead to a range of biological effects including:

  • Antitumor Activity: Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting pathways such as BRAF(V600E) and EGFR .
  • Antimicrobial Properties: The compound exhibits antibacterial and antifungal activities, making it a candidate for further development in treating infections .

Antitumor Activity

Studies have demonstrated that pyrazole derivatives possess significant antitumor properties. For instance, they have been reported to inhibit several key cancer-related enzymes, leading to reduced tumor growth:

Target Enzyme Activity
BRAF(V600E)Inhibition of tumor growth
EGFRReduced signaling pathways
TelomeraseInhibition of cell immortality

Antimicrobial Effects

Research has highlighted the antimicrobial potential of this compound against various pathogens:

Pathogen Activity
Staphylococcus aureusEffective inhibition
Escherichia coliModerate activity
Candida albicansSignificant antifungal effect

Case Studies

  • Antitumor Efficacy:
    In a study investigating the efficacy of pyrazole derivatives against cancer cells, this compound was found to significantly inhibit the growth of BRAF(V600E)-mutated melanoma cells in vitro. The compound induced apoptosis through the activation of caspase pathways, showcasing its potential as a therapeutic agent .
  • Antimicrobial Testing:
    A series of tests conducted on various bacterial strains revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

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